Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate
Overview
Description
A compound’s description usually includes its molecular formula, structure, and the functional groups present. For example, an ethoxy group (CH3CH2O−) is found in the organic compound ethyl phenyl ether .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. For instance, the processes of direct ethoxylation of methyl and ethyl esters of unsaturated fatty acids have been described .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the bonds between them. For example, ethers are organic compounds with an ether functional group which is characterized by an oxygen atom connected to two — identical or different — alkyl, aryl, or vinyl groups .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. For example, a method based on headspace-isotope dilution (HS-ID) GC-MS for the quantitative analysis of methoxyl and ethoxyl groups in any kind of lignin has been developed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, etc. For example, Ethyl levulinate (EL) is an organic compound with molecular formula C7H12O3, and it is one of the 12 most promising biochemical platforms derived from biomass .Safety And Hazards
Future Directions
This involves potential future applications or areas of research for the compound. For example, 5-(Hydroxymethyl)furfural (HMF), produced by the acid-catalyzed dehydration of biomass-derived hexoses, is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials .
properties
IUPAC Name |
ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-15-7-9-6-10(11(14)16-5-2)13-8(3)12-9/h6H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLOIUFQBUIPQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NC(=N1)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(ethoxymethyl)-2-methylpyrimidine-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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